molecular formula C21H24N8O5 B608980 Methotrexate 1-methyl ester CAS No. 66147-29-3

Methotrexate 1-methyl ester

Cat. No. B608980
CAS RN: 66147-29-3
M. Wt: 468.47
InChI Key: JYFDQHNTJJOKAS-AWEZNQCLSA-N
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Description

Methotrexate 1-methyl ester is an impurity of Methotrexate, a folic acid antagonist . It is used as an antineoplastic and antirheumatic . The molecular formula of Methotrexate 1-methyl ester is C21H24N8O5 .


Molecular Structure Analysis

The molecular formula of Methotrexate 1-methyl ester is C21H24N8O5 . Its average mass is 468.466 Da and its monoisotopic mass is 468.186981 Da .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Drug Delivery Systems

Methotrexate (MTX) is widely utilized in drug delivery systems due to its biocompatibility and functional groups that enable the conjugation of multiple molecules. Ester linkages in hyperbranched polymers (HBPs) combined with MTX improve biodegradability and reduce cytotoxicity, making them suitable for drug delivery systems (El-Newehy, Elsherbiny, & Mori, 2015).

Antioxidant Effects

MTX's role in modulating oxidative stress has been observed, particularly in neurological contexts. For instance, caffeic acid phenethyl ester's influence on cerebellar oxidative stress induced by MTX in rats indicates MTX’s involvement in oxidative processes (Uzar et al., 2006).

Anti-inflammatory Mechanisms

MTX has been noted for its anti-inflammatory effects in diseases such as rheumatoid arthritis. It acts by inhibiting lymphocyte proliferation and other cells responsible for joint inflammation, showcasing its broader therapeutic applications beyond cancer treatment (Cutolo et al., 2001).

Conjugates for Enhanced Activity

Research has developed conjugates linking MTX with other agents, like motexafin gadolinium, to produce compounds with enhanced anti-proliferative activity compared to MTX alone. This highlights the potential for developing more effective chemotherapeutic agents (Wei et al., 2005).

Nanocapsules for Targeted Therapy

MTX has been incorporated into nanoformulations to target specific cancer cells, such as human breast cancer cells, by exploiting overexpressed folate receptors. This approach indicates a promising direction for more efficient and targeted cancer therapies (de Oliveira et al., 2018).

Polyethylene Glycol Ester Synthesis

MTX has been conjugated with polymers like polyethylene glycol to overcome limitations such as high toxicity and short plasma half-life. These esters exhibit different physicochemical properties and improved stability and solubility, indicating a potential enhancement in drug delivery (Yousefi et al., 2010).

DNA Methylation in Leukemia Treatment

MTX's influence on DNA methylation, particularly in the context of leukemia treatment, has been investigated. Alterations in DNA methylation patterns can be a mechanism involved in treatment-related neurotoxicities and neurocognitive late effects in ALL survivors (Forster et al., 2017).

Safety And Hazards

Methotrexate is associated with several safety concerns and potential hazards. It is toxic if swallowed and causes skin and eye irritation . It may cause respiratory irritation, genetic defects, and may damage fertility or the unborn child . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Methotrexate treatment strategies for rheumatoid arthritis have been a subject of recent research . A better understanding of the pharmacology and anti-inflammatory mechanisms of methotrexate could enhance its use and effectiveness in the treatment of rheumatic disease . Another study suggests that methotrexate might exert specific protective effects against atherosclerosis and thrombosis .

properties

IUPAC Name

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFDQHNTJJOKAS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate 1-methyl ester

CAS RN

66147-29-3
Record name Methotrexate 1-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066147293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 66147-29-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE 1-METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NL2U9S7K1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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